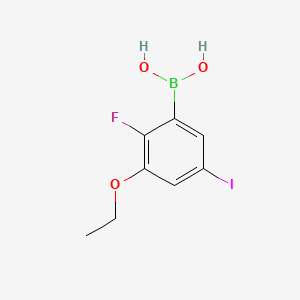
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of ethoxy, fluoro, and iodo substituents on a phenyl ring, along with a boronic acid functional group. These structural elements make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester as the boron source and a palladium catalyst to facilitate the coupling with the aryl halide under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to maximize the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The iodo substituent can be reduced to a hydrogen atom, yielding a deiodinated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or palladium on carbon (Pd/C) can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation would produce a phenol derivative .
科学研究应用
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques.
作用机制
The mechanism of action
属性
分子式 |
C8H9BFIO3 |
|---|---|
分子量 |
309.87 g/mol |
IUPAC 名称 |
(3-ethoxy-2-fluoro-5-iodophenyl)boronic acid |
InChI |
InChI=1S/C8H9BFIO3/c1-2-14-7-4-5(11)3-6(8(7)10)9(12)13/h3-4,12-13H,2H2,1H3 |
InChI 键 |
RSYSQDAHHXRDIJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1F)OCC)I)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
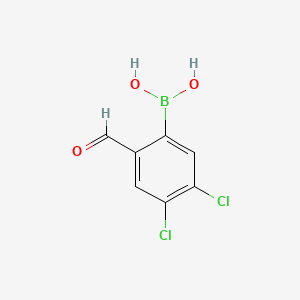
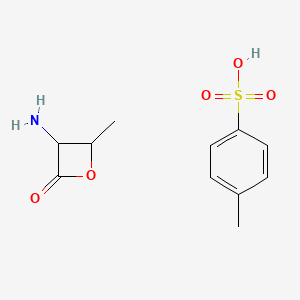
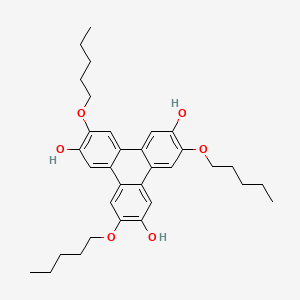
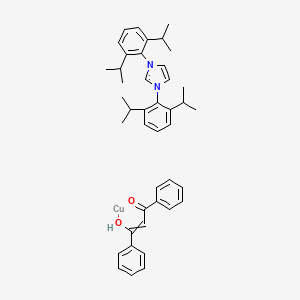
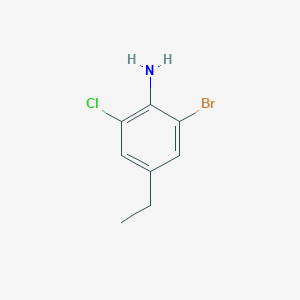
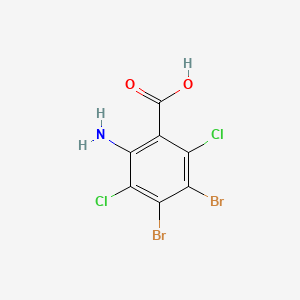
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
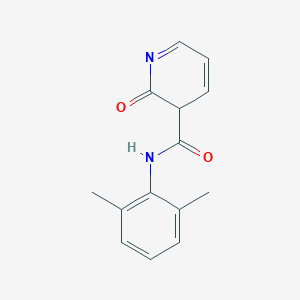
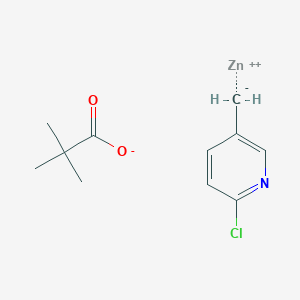
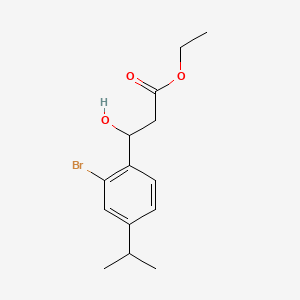
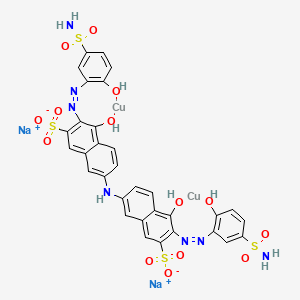
![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
